2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one
Description
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is a cyclohexanone derivative featuring a sulfanyl (-S-) group at position 2 of the cyclohexanone ring, substituted with a 4-fluorophenyl moiety. This compound is identified by the CAS registry number 1044049-41-3 and synonyms such as 2-[(4-Fluorophenyl)thio]cyclohexanone . It is commercially available with a purity of 95% .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGULRCPZMXZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-fluorothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may interact with hydrophobic pockets within biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations: Sulfanyl vs. Sulfonyl/Sulfinyl Groups
- 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexan-1-one () :
This compound replaces the sulfanyl group with a sulfonyl (-SO₂-) moiety and substitutes fluorine with chlorine. Sulfonyl groups are stronger electron-withdrawing groups compared to sulfanyl, increasing electrophilicity and altering metabolic stability. The chloro substituent may enhance lipophilicity compared to fluorine, affecting bioavailability . - 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one () :
The sulfinyl (-SO-) group introduces chirality and moderate electron withdrawal. The methoxy group on the phenyl ring provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This difference could influence catalytic or biological activity .
Halogen and Positional Isomerism
- Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) (): This analog replaces the sulfanyl group with an ethylamino (-NHCH₂CH₃) moiety and positions fluorine at the 3- instead of 4-position on the phenyl ring. The amino group enables hydrogen bonding, likely enhancing CNS activity (e.g., as a ketamine analog), while the fluorine’s meta-position alters steric and electronic interactions .
- 4-(2-(Trifluoromethyl)phenyl)cyclohexan-1-one (): Substitution at position 4 of the cyclohexanone ring with a trifluoromethylphenyl group introduces steric bulk and strong electron withdrawal. The trifluoromethyl group enhances metabolic resistance compared to mono-fluorinated analogs .
Functional Group Additions
- 2-(Hydroxy-(4-fluorophenyl)methyl)cyclohexan-1-one () :
Incorporates a hydroxymethyl group adjacent to the fluorophenyl ring, enabling hydrogen bonding and increasing polarity. This structural variation could improve solubility but reduce membrane permeability compared to the sulfur-linked target compound . - Methylaminoketone (2-(methylamino)-2-(o-tolyl)cyclohexan-1-one) (): Features a methylamino group and ortho-methylphenyl substituent.
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, characterization, and various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclohexanone with a fluorinated phenyl thiol under specific conditions. The characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These results suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, making it a candidate for further development in treating infections.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a DPPH inhibition rate of approximately 40% at a concentration of 100 µg/mL, indicating significant free radical scavenging activity. This activity is crucial for potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound exhibited dose-dependent cytotoxicity, suggesting that it may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy. This synergistic effect highlights the potential for this compound in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
